4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride
Overview
Description
4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride is a complex organic compound characterized by its multi-ring structure, halogen substitutions, and sulfonyl and nitro functional groups. Its unique structure makes it an intriguing subject for various scientific investigations, especially in pharmacology and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step organic reactions. It typically starts with the formation of the 1H-pyrazole ring, followed by its subsequent functionalization. The introduction of the 2,4-dichlorophenyl and 2-nitrobenzenesulfonyl groups is carried out through electrophilic aromatic substitution reactions. The piperidine ring is introduced in the latter stages through nucleophilic substitution reactions. These reactions are often carried out under anhydrous conditions with a strong base, like sodium hydride, in a polar aprotic solvent such as dimethylformamide.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful optimization of reaction conditions to ensure high yield and purity. Continuous flow chemistry is often employed to maintain consistency. The reactions are typically conducted in high-pressure reactors to accommodate the volatile nature of some intermediates. Catalysts such as palladium may be used to facilitate specific coupling reactions.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of reactions, such as:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed:
Oxidation can yield sulfoxides or sulfones.
Reduction of the nitro group yields the corresponding amine.
Substitution reactions replace chlorine atoms with various nucleophiles, leading to diverse derivatives.
Scientific Research Applications
This compound serves a multitude of purposes in scientific research:
Chemistry: It is studied for its role as an intermediate in the synthesis of more complex molecules.
Biology: Used in biochemical assays to study enzyme interactions due to its structural specificity.
Medicine: Investigated as a potential therapeutic agent, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Employed in the development of new materials, such as advanced polymers and catalysts.
Mechanism of Action
When compared to other compounds with similar structures, like 4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide, the uniqueness of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride lies in:
Structure: The specific combination of sulfonyl and nitro groups along with the dichlorophenyl moiety provides distinctive chemical properties and reactivity.
Reactivity: This compound has unique reactivity profiles in organic synthesis, especially in forming stable intermediates for further chemical transformations.
Comparison with Similar Compounds
4-(4-chlorophenyl)-1,1-dioxo-1H,2H,3H-thieno[2,3-c]pyrazole-5-carboxamide
1-(2,4-dichlorophenyl)-2-(2-nitrobenzenesulfonyl)hydrazine
5-(2,4-dichlorophenyl)-3-(2-nitrobenzenesulfonyl)pyrazole
And there you have it! A detailed exploration of 4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride. What a mouthful!
Properties
IUPAC Name |
4-[5-(2,4-dichlorophenyl)-1-(2-nitrophenyl)sulfonylpyrazol-3-yl]piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4S.ClH/c21-14-5-6-15(16(22)11-14)19-12-17(13-7-9-23-10-8-13)24-25(19)31(29,30)20-4-2-1-3-18(20)26(27)28;/h1-6,11-13,23H,7-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTLMRBPGDNIPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN(C(=C2)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl3N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052553-33-9 | |
Record name | Piperidine, 4-[5-(2,4-dichlorophenyl)-1-[(2-nitrophenyl)sulfonyl]-1H-pyrazol-3-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1052553-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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